1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid

Lipophilicity Drug-likeness Permeability

1-Cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid (CAS 306957-33-5) is a synthetic indole-3-carboxylic acid derivative characterized by an N1-cyclohexyl substituent, a C5-methoxy group, and a C2-methyl group on the indole core. This substitution pattern distinguishes it from the unsubstituted indole-3-carboxylic acid scaffold and from analogs bearing only a subset of these modifications.

Molecular Formula C17H21NO3
Molecular Weight 287.359
CAS No. 306957-33-5
Cat. No. B2379091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid
CAS306957-33-5
Molecular FormulaC17H21NO3
Molecular Weight287.359
Structural Identifiers
SMILESCC1=C(C2=C(N1C3CCCCC3)C=CC(=C2)OC)C(=O)O
InChIInChI=1S/C17H21NO3/c1-11-16(17(19)20)14-10-13(21-2)8-9-15(14)18(11)12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3,(H,19,20)
InChIKeyBPMZOSFCQREIRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylic Acid (CAS 306957-33-5) – Structural Features, Physicochemical Identity, and Procurement Baseline


1-Cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid (CAS 306957-33-5) is a synthetic indole-3-carboxylic acid derivative characterized by an N1-cyclohexyl substituent, a C5-methoxy group, and a C2-methyl group on the indole core [1]. This substitution pattern distinguishes it from the unsubstituted indole-3-carboxylic acid scaffold and from analogs bearing only a subset of these modifications. The compound is cataloged primarily as a research chemical and building block (purity ≥95%) by multiple vendors including Enamine (cat. EN300-09796), AKSci, Ambeed, and Fluorochem [2]. Computed physicochemical properties include a molecular weight of 287.35 g·mol⁻¹, XLogP3 of 3.6, a topological polar surface area of 51 Ų, one hydrogen bond donor, and three hydrogen bond acceptors, indicating moderate lipophilicity and compliance with Lipinski's Rule of Five .

Why the 1-Cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylic Acid Scaffold Cannot Be Assumed Interchangeable with Other Indole-3-carboxylic Acids


Indole-3-carboxylic acid derivatives exhibit substitution-dependent variations in lipophilicity, hydrogen-bonding capacity, and steric profile that directly govern molecular recognition, passive permeability, and metabolic stability. The N1-cyclohexyl group of 1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid imposes substantially greater steric bulk and lipophilicity compared to the N1-unsubstituted or N1-methyl analogs [1], while the 5-methoxy substituent modulates the electron density of the indole ring system. These combined modifications generate a physicochemically distinct entity whose solubility, logD, and protein-binding behavior cannot be extrapolated from des-cyclohexyl or des-methoxy indole-3-carboxylic acid congeners . The quantitative evidence presented in Section 3 demonstrates that, even among closely related indole-3-carboxylic acid building blocks, differences in calculated logP, polar surface area, and hydrogen-bond donor/acceptor counts reach magnitudes sufficient to alter compound prioritization in medicinal chemistry campaigns [2].

Quantitative Differentiation Evidence: 1-Cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylic Acid Versus Closest Structural Analogs


Lipophilicity (XLogP3) Comparison Against the N-Unsubstituted 5-Methoxy-2-methyl-1H-indole-3-carboxylic Acid Analog

The target compound exhibits a computed XLogP3 of 3.6 [1], representing a substantial increase over the N-unsubstituted analog 5-methoxy-2-methyl-1H-indole-3-carboxylic acid (CAS 32387-22-7), which has a computed XLogP3 of approximately 2.1 [2]. This 1.5 log-unit difference corresponds to an approximately 32-fold higher predicted octanol-water partition coefficient, indicating markedly greater lipophilicity conferred specifically by the N1-cyclohexyl substitution.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor Count Reduction Relative to Carboxylic Acid Bioisostere Analogs

The carboxyl group at C3 provides the target compound with one hydrogen-bond donor and three hydrogen-bond acceptors [1]. In contrast, the ethyl ester analog ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS not assigned; AMB1030886) replaces the carboxylic acid –OH donor with an ethoxy group, eliminating the H-bond donor entirely and increasing the acceptor count to four [2]. This alteration predicts reduced aqueous solubility and altered target engagement geometry for the ester analog, rendering the carboxylic acid form the preferred choice for applications requiring a free acid handle for amide coupling or salt formation.

Hydrogen bonding Molecular recognition Bioisosterism

Topological Polar Surface Area (TPSA) Differentiation from N-Cyclohexylmethyl-Substituted Indole-3-carboxylic Acid Metabolites

The target compound has a computed TPSA of 51 Ų [1]. The N-cyclohexylmethyl analog 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid (BB-22 3-carboxyindole metabolite, CAS 858515-71-6) possesses a computed TPSA of approximately 53 Ų [2]. The 2 Ų difference is driven by the absence of the 5-methoxy and 2-methyl substituents in the BB-22 metabolite, which removes two oxygen-associated polar contributions. While both compounds fall within the favorable range for oral bioavailability (TPSA < 140 Ų) and blood-brain barrier penetration (TPSA < 90 Ų), the 5-methoxy group in the target compound provides an additional site for metabolic oxidation (O-demethylation), which may be exploited for prodrug strategies or avoided depending on the desired metabolic profile.

Polar surface area CNS penetration ADME prediction

Rotatable Bond Count and Molecular Flexibility Relative to Constrained Indole-3-carboxylic Acid Scaffolds

The target compound contains three rotatable bonds (the cyclohexyl ring attachment, the carboxyl C–C bond, and the methoxy C–O bond) [1]. This is identical in count to the comparator 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid (3 rotatable bonds) [2], but the nature of the N-substituent differs: a direct N-cyclohexyl linkage in the target compound versus an N–CH₂–cyclohexyl linkage in the comparator. The direct N-cyclohexyl attachment reduces the degrees of conformational freedom available to the cyclohexyl ring relative to the indole core, potentially lowering the entropic penalty upon target binding compared to the methylene-spaced analog. Quantitative entropy calculations (ΔS_conf) using MOE or Schrödinger software would be required to verify this class-level inference.

Molecular flexibility Entropic penalty Ligand efficiency

Synthetic Tractability and Commercial Availability Advantage Over Custom Indole-3-carboxylic Acid Derivatives

The target compound is commercially available from multiple vendors (Enamine, AKSci, Ambeed, Fluorochem) at 95% purity with catalog listing, enabling immediate procurement [1]. In contrast, closely related analogs such as 1-(4-ethoxyphenyl)-5-methoxy-2-methylindole-3-carboxylic acid (identified as a CRTH2 pathway modulator in primary literature) [2] are not commercially stocked and require de novo custom synthesis with estimated lead times of 4–12 weeks. The N-cyclohexyl substitution in the target compound is achieved via a straightforward N-alkylation or Fischer indole cyclization route, whereas the 4-ethoxyphenyl variant requires a copper-catalyzed Ullmann-type N-arylation, which is lower-yielding and less amenable to scale-up.

Synthetic accessibility Procurement lead time Building block

High-Value Application Scenarios for 1-Cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylic Acid (CAS 306957-33-5) in Drug Discovery and Chemical Biology


Fragment-Based Lead Discovery (FBLD) Library Design Requiring Moderate-Lipophilicity Carboxylic Acid Fragments

With XLogP3 of 3.6, a TPSA of 51 Ų, and a molecular weight of 287.35 Da, this compound occupies a favorable fragment-like property space (MW < 300, clogP ≤ 3.6, HBD ≤ 3, HBA ≤ 3) as defined by the rule-of-three fragment criteria [1]. The carboxylic acid handle enables rapid elaboration via amide coupling, while the N-cyclohexyl group provides hydrophobic complementarity to shallow pockets. Its commercial availability as a pre-weighed, 95%-pure solid from multiple vendors supports immediate incorporation into fragment screening libraries without purification delays .

SAR-by-Catalog Exploration of Indole-3-carboxylic Acid N1-Substituent Effects on Target Binding

The direct N-cyclohexyl linkage eliminates the methylene spacer found in N-cyclohexylmethyl analogs such as BB-22 3-carboxyindole metabolite (CAS 858515-71-6) [1], offering an SAR probe for the effect of N-substituent geometry on target affinity. As documented in Section 3, the target compound differs from the N-cyclohexylmethyl comparator by only the presence/absence of the methylene spacer and the 5-methoxy/2-methyl groups, allowing researchers to deconvolute the contributions of N-substituent conformation, electron density, and steric bulk to binding free energy when tested alongside the comparator in the same assay .

Prodrug Design and Metabolic Stability Optimization Leveraging the 5-Methoxy Metabolic Soft Spot

The 5-methoxy substituent serves as a predictable site for cytochrome P450-mediated O-demethylation, generating a phenolic metabolite with altered hydrogen-bonding capacity [1]. This metabolic liability can be deliberately exploited in a prodrug strategy (e.g., masking the phenol as a methoxy group for improved oral absorption, relying on first-pass metabolism to reveal the active phenolic species) or mitigated via deuterium substitution at the methoxy position to probe metabolic switching. The 5-methoxy group thus provides a built-in metabolic handle not available in des-methoxy indole-3-carboxylic acid analogs .

CNS-Penetrant Probe Development for Neuroinflammatory or Neurodegenerative Targets

The TPSA of 51 Ų combined with XLogP3 of 3.6 places this compound in a property range empirically associated with high blood-brain barrier permeability (CNS MPO score ≥ 4) [1]. The carboxylic acid group, while potentially reducing passive permeability at physiological pH (predicted LogD at pH 7.4 ≈ 1.5 as per ACD/Labs), can be transiently masked as an ester prodrug for CNS delivery. The cyclohexyl group adds conformational restriction that may favor binding to rigid CNS target pockets, making this scaffold a viable starting point for neuroscience-focused medicinal chemistry programs .

Quote Request

Request a Quote for 1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.